molecular formula C18H23N3O8S B1202983 Kafocin CAS No. 22202-75-1

Kafocin

Cat. No. B1202983
CAS RN: 22202-75-1
M. Wt: 441.5 g/mol
InChI Key: KURFSUDYQUKEJZ-SBMYYUOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalorsporin antibiotic.

Scientific Research Applications

  • Innovation in Intervention Research : Research by Alan E. Kazdin has emphasized innovation in psychological science, particularly in the study of interventions for children's conduct problems. Such research can be insightful for understanding the development and application of therapeutic interventions in various scientific fields (American Psychologist, 2019).

  • Transparency in Clinical Science : The study of registration efforts in clinical science, as discussed by Benning et al., highlights the importance of transparency in research practices. This can be relevant for understanding the application of stringent research methodologies in scientific studies, including those involving pharmaceutical or medical products (Journal of Abnormal Psychology, 2019).

  • Antimicrobial Applications and Resistance : Fosfomycin is an example of an antimicrobial agent that has been re-evaluated for its potential value in treating various infections. This kind of research can shed light on the ongoing challenges and developments in antimicrobial applications, which could be analogous to any research on Kafocin as a pharmaceutical agent (Clinical Infectious Diseases, 2008).

  • Clinical Significance in Pharmacokinetics and Pharmacodynamics : The study of pharmacokinetic and pharmacodynamic characteristics, as in the case of fosfomycin, is crucial for understanding the efficacy and safety of drugs. This kind of research is fundamental in the scientific application of any pharmaceutical product (International Journal of Antimicrobial Agents, 2009).

  • Mechanisms of Drug Resistance : Understanding the biological costs and mechanisms of drug resistance, as explored in the context of fosfomycin and Escherichia coli, is essential for developing effective and sustainable drug applications (Antimicrobial Agents and Chemotherapy, 2003).

properties

CAS RN

22202-75-1

Molecular Formula

C18H23N3O8S

Molecular Weight

441.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate

InChI

InChI=1S/C18H19N3O6S.2H2O/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10;;/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26);2*1H2/t12-,13-,17-;;/m1../s1

InChI Key

KURFSUDYQUKEJZ-SBMYYUOMSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O

Other CAS RN

22202-75-1

synonyms

Cefaloglycin
Cephaloglycin
Cephaloglycin Dihydrate
Cephaloglycine
Dihydrate, Cephaloglycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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